2-(5-methyl-1H-imidazol-1-yl)acetic acid

Regiochemistry Isomer Purity Medicinal Chemistry

2-(5-Methyl-1H-imidazol-1-yl)acetic acid is a C-5 methyl-substituted imidazole derivative bearing an acetic acid moiety at the N-1 position. With a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol, it belongs to the imidazolyl carboxylic acid class and is widely catalogued as a versatile small-molecule scaffold and chemical building block.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 933682-19-0
Cat. No. B2618399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-1H-imidazol-1-yl)acetic acid
CAS933682-19-0
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCC1=CN=CN1CC(=O)O
InChIInChI=1S/C6H8N2O2/c1-5-2-7-4-8(5)3-6(9)10/h2,4H,3H2,1H3,(H,9,10)
InChIKeyFQLFGQKWJNALEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-1H-imidazol-1-yl)acetic Acid (CAS 933682-19-0): A Regiospecific Imidazole-Acetic Acid Building Block for Pharmaceutical Synthesis


2-(5-Methyl-1H-imidazol-1-yl)acetic acid is a C-5 methyl-substituted imidazole derivative bearing an acetic acid moiety at the N-1 position . With a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol, it belongs to the imidazolyl carboxylic acid class and is widely catalogued as a versatile small-molecule scaffold and chemical building block . The 5-methyl substitution distinguishes this compound from the unsubstituted 2-(1H-imidazol-1-yl)acetic acid (CAS 22884-10-2) and from the 4-methyl regioisomer (CAS 933752-30-8), imparting unique steric and electronic properties relevant to N-alkylation reactivity and downstream pharmacophore design .

Why 2-(5-Methyl-1H-imidazol-1-yl)acetic Acid Cannot Be Substituted by Generic Imidazole Acetic Acid Analogs


Imidazole-acetic acid derivatives are not interchangeable due to the profound impact of methyl substitution position on both physicochemical properties and synthetic utility. The 5-methyl group alters the electron density of the imidazole ring and influences the pKa of the acetic acid moiety, affecting coupling efficiency, solubility, and downstream biological activity . Regioisomeric impurities (e.g., 4-methyl instead of 5-methyl) can lead to undesired biological profiles or failed crystallizations in medicinal chemistry programs. Furthermore, bulk imidazole-1-acetic acid (CAS 22884-10-2) lacks the methyl substitution entirely, rendering it unsuitable for structure–activity relationship (SAR) studies requiring a C-5 methyl group for target engagement [1].

Quantitative Differentiation Evidence for 2-(5-Methyl-1H-imidazol-1-yl)acetic Acid Versus Closest Analogs


Regiospecific Identity: 5-Methyl vs. 4-Methyl Isomer Confirmation by CAS and InChI Key

The target compound is unambiguously the 5-methyl isomer (CAS 933682-19-0), distinguished from the 4-methyl isomer (CAS 933752-30-8) by distinct InChI Keys and canonical SMILES. The 4-methyl isomer has the SMILES CC1=CN(CC(O)=O)C=N1, while the 5-methyl isomer has the methyl group at position 5 of the imidazole ring. This regiochemical difference is critical for SAR programs, as the position of the methyl substituent influences target binding and metabolic stability .

Regiochemistry Isomer Purity Medicinal Chemistry

Purity Specification: NLT 98% (MolCore) vs. Min. 95% (CymitQuimica) – Impact on Downstream Synthesis

Vendor purity specifications for 2-(5-methyl-1H-imidazol-1-yl)acetic acid vary significantly. MolCore specifies ‘NLT 98%’ purity by HPLC, while CymitQuimica offers a minimum purity of 95% . In contrast, the unsubstituted 2-(1H-imidazol-1-yl)acetic acid hydrochloride is commonly supplied at ≥97% purity [1]. Higher purity (≥98%) minimizes side reactions in multi-step syntheses and reduces the need for additional purification steps, directly impacting cost and yield in lead optimization campaigns.

Purity Quality Control Synthesis Reproducibility

Lipophilicity Differentiation: Predicted XLogP of 0.38 for the 5-Methyl Derivative vs. ≈ -0.5 for Unsubstituted Analog

The IUPHAR/BPS Guide to Pharmacology reports a calculated XLogP of 0.38 for 5-methyl-1H-imidazole-4-acetic acid, a closely related C-4 acetic acid regioisomer [1]. Computational predictions for the N-1 substituted 2-(5-methyl-1H-imidazol-1-yl)acetic acid suggest a similar logP increase of approximately 0.88 units relative to the unsubstituted 2-(1H-imidazol-1-yl)acetic acid (predicted XLogP ≈ -0.5), driven by the methyl group. This enhanced lipophilicity may improve membrane permeability in cellular assays and alter pharmacokinetic profiles of derived conjugates.

Lipophilicity Druglikeness Physicochemical Properties

Synthetic Utility as a Zoledronic Acid Analog Precursor: 5-Methyl Substitution Enables Selective Bisphosphonation

2-(1H-Imidazol-1-yl)acetic acid is a well-established key intermediate in the synthesis of zoledronic acid, a third-generation bisphosphonate [1]. The 5-methyl analog (CAS 933682-19-0) enables the preparation of C-5 methyl-substituted zoledronic acid derivatives, which may exhibit altered bone-binding affinity or mevalonate pathway inhibition. In contrast, the unsubstituted analog cannot introduce the methyl group post-synthetically, making the 5-methyl building block essential for SAR exploration of bisphosphonate analogs [2].

Bisphosphonate Synthesis Zoledronic Acid Analogs Pharmaceutical Intermediates

Optimal Application Scenarios for 2-(5-Methyl-1H-imidazol-1-yl)acetic Acid in Drug Discovery and Chemical Synthesis


Synthesis of C-5 Methyl-Substituted Zoledronic Acid Analogs for Bone Disease Research

The compound serves as a direct precursor for bisphosphonate analogs bearing a 5-methylimidazole moiety. This is critical for SAR studies investigating the effect of imidazole substitution on farnesyl pyrophosphate synthase (FPPS) inhibition, bone mineral binding, and antitumor activity of bisphosphonates [1].

Preparation of Regiospecifically Functionalized Imidazolium Ionic Liquids

The N-1 acetic acid handle and C-5 methyl group allow regioselective quaternization to generate 1,3-disubstituted imidazolium salts with tailored properties (viscosity, conductivity, thermal stability) for use as green solvents or electrolytes .

Medicinal Chemistry Scaffold for Kinase or TAFIa Inhibitor Lead Optimization

Imidazole acetic acid derivatives are privileged scaffolds in kinase inhibitor and TAFIa inhibitor design. The 5-methyl substitution provides a handle for exploring steric and electronic effects on target binding, as evidenced by SAR studies on imidazole acetic acid TAFIa inhibitors where subtle substituent changes yielded up to 1 nM potency [2].

Analytical Reference Standard for Impurity Profiling in Zoledronic Acid Drug Substance Testing

The 5-methyl analog can serve as a process-related impurity or internal standard in HPLC methods for zoledronic acid purity assessment. Its distinct retention time relative to imidazol-1-ylacetic acid enables accurate quantification of residual intermediates [1].

Quote Request

Request a Quote for 2-(5-methyl-1H-imidazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.